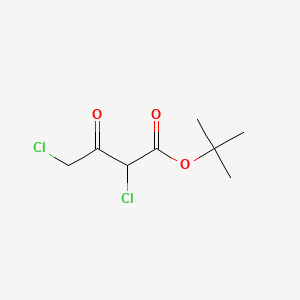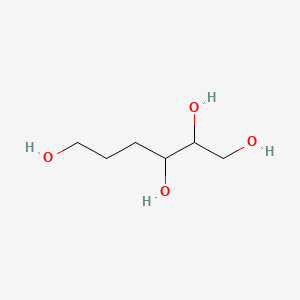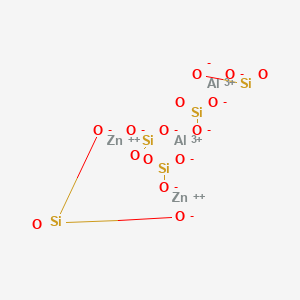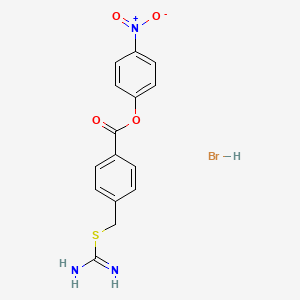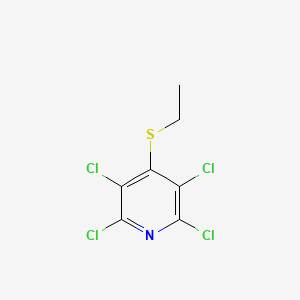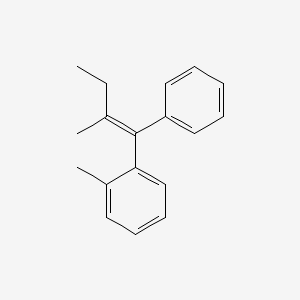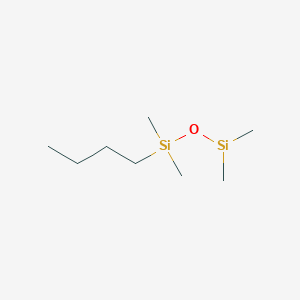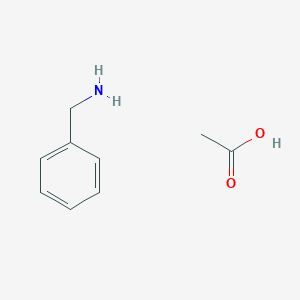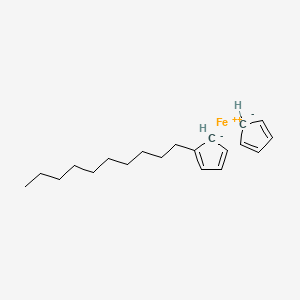
Benzyl(tris(4-methylphenyl))phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(tris(4-methylphenyl))phosphorane is a tertiary phosphine compound characterized by the presence of a benzyl group and three 4-methylphenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(tris(4-methylphenyl))phosphorane typically involves the reaction of benzyl chloride with tris(4-methylphenyl)phosphine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl(tris(4-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzyl(tris(4-methylphenyl))phosphine oxide.
Reduction: Benzyl(tris(4-methylphenyl))phosphine hydride.
Substitution: Various substituted phosphines depending on the substituent used.
Scientific Research Applications
Benzyl(tris(4-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential use in biological systems as a probe for studying phosphine interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of Benzyl(tris(4-methylphenyl))phosphorane involves its ability to act as a nucleophile, donating its lone pair of electrons on the phosphorus atom to electrophilic centers. This property makes it an effective ligand in catalysis, where it can stabilize transition metal complexes and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with transition metals and other electrophilic species.
Comparison with Similar Compounds
- Tris(4-methylphenyl)phosphine
- Benzyl(diphenyl)phosphine
- Tris(2-methylphenyl)phosphine
Comparison: Benzyl(tris(4-methylphenyl))phosphorane is unique due to the presence of both a benzyl group and three 4-methylphenyl groups, which impart distinct steric and electronic properties. Compared to Tris(4-methylphenyl)phosphine, the benzyl group in this compound provides additional reactivity and potential for further functionalization. Benzyl(diphenyl)phosphine, on the other hand, lacks the additional methyl groups, resulting in different steric effects and reactivity.
Properties
CAS No. |
14650-27-2 |
|---|---|
Molecular Formula |
C28H28P+ |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
benzyl-tris(4-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-9-15-26(16-10-22)29(21-25-7-5-4-6-8-25,27-17-11-23(2)12-18-27)28-19-13-24(3)14-20-28/h4-20H,21H2,1-3H3/q+1 |
InChI Key |
ZROASVPJQVWUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



